REACTION_CXSMILES
|
C1C2C(COC([NH:18][C:19]3[S:20][CH:21]=[C:22]([Br:28])[C:23]=3[C:24]([O:26][CH3:27])=[O:25])=O)C3C(=CC=CC=3)C=2C=CC=1>C(Cl)Cl.N1CCOCC1>[NH2:18][C:19]1[S:20][CH:21]=[C:22]([Br:28])[C:23]=1[C:24]([O:26][CH3:27])=[O:25] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC=1SC=C(C1C(=O)OC)Br
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
DCM morpholine
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl ether
|
Type
|
CUSTOM
|
Details
|
The white solid was removed
|
Type
|
CONCENTRATION
|
Details
|
The mother liquid was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of ethyl ether/pentane (20 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
An additional white solid was removed
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the excess of morpholine
|
Type
|
CUSTOM
|
Details
|
The crude amine was taken directly to the next reaction step without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC=C(C1C(=O)OC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |